Product packaging for alkylamido imidazoline ethosulfate(Cat. No.:CAS No. 103819-39-2)

alkylamido imidazoline ethosulfate

Cat. No.: B1165971
CAS No.: 103819-39-2
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Description

Alkylamido imidazoline ethosulfate is a quaternary ammonium salt corrosion inhibitor of significant interest for industrial research, particularly in oil and gas production. Its primary research value lies in protecting mild steel and other metallurgies from carbon dioxide (CO2) corrosion in pipeline systems . The compound's mechanism of action is attributed to its ability to adsorb onto metal surfaces, forming a protective film that acts as a barrier against corrosive agents . This adsorption occurs through both physical and chemical interactions; the lone pair of electrons on the nitrogen atoms in the imidazoline ring and other heteroatoms can coordinate with the empty d-orbitals of iron, leading to a strong, persistent film . The quaternization of the nitrogen atom, which creates a cationic species, enhances this adsorption and improves the molecule's water solubility, ensuring it reaches metal surfaces submerged in an aqueous layer . Research into this class of inhibitors indicates that their film-forming performance and efficiency are influenced by flow dynamics, with optimal protection often observed at moderate flow velocities . Furthermore, modified imidazolines are recognized for a favorable environmental profile, being characterized by low toxicity and biodegradability, which adds to their research appeal . This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications.

Properties

CAS No.

103819-39-2

Molecular Formula

C4H10ClNO

Synonyms

alkylamido imidazoline ethosulfate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Alkylamido Imidazoline Ethosulfate

Fundamental Reaction Pathways for Imidazoline (B1206853) Ring Formation

The creation of the imidazoline ring, the central heterocyclic moiety, is typically achieved through a two-stage reaction: amidation followed by intramolecular cyclization. nih.gov In the initial amidation step, a carboxylic acid reacts with a polyethylenepolyamine to form an amidoamine intermediate. Subsequent heating, often under reduced pressure, facilitates the elimination of a water molecule and promotes cyclization to the thermodynamically stable five-membered imidazoline ring. researchgate.netresearchgate.net

Amidation and Cyclization Reactions with Polyethylenepolyamines

Polyethylenepolyamines are crucial precursors in this synthesis due to their multiple amine functionalities, which allow for both the initial amidation and the subsequent cyclization. The selection of the specific polyamine influences the structure and properties of the final product.

Diethylenetriamine (B155796) (DETA) and Triethylenetetramine (TETA) are among the most commonly utilized polyamines for imidazoline synthesis. nih.govmhlw.go.jp DETA, with its three amine groups, reacts with a fatty acid to form a 1-(2-aminoethyl)imidazoline derivative. The reaction typically proceeds by first forming an amidoamine intermediate, which then undergoes cyclization. nih.gov

Triethylenetetramine (TETA) possesses four amine groups, offering different reaction possibilities. The condensation of TETA with two moles of a fatty acid can lead to the formation of bis-imidazolines. mhlw.go.jp The use of TETA is prevalent in the synthesis of various functional imidazolines, including those derived from palmitic acid and naphthenic acids. ui.ac.idresearchgate.net The reaction of TETA with fatty acids like those found in palm oil is also a documented route for creating modifiers for phenolic oligomers. google.com

The long alkyl chain of the final compound is derived from a carboxylic acid substrate, with Tall Oil Fatty Acid (TOFA) being a widely used and cost-effective option. nih.gov TOFA is a mixture of fatty acids, primarily oleic and linoleic acids, with some saturated fatty acids like stearic acid. google.com The reaction of TOFA with DETA is a common industrial method for producing imidazoline-based compounds. researchgate.net The general structure of the resulting imidazoline from TOFA and DETA is a key precursor for further functionalization. researchgate.net

Besides TOFA, a variety of other fatty acids are employed to tailor the properties of the final product. These include saturated acids like palmitic and stearic acid, and unsaturated acids like oleic acid. nih.govresearchgate.net For instance, imidazolines have been synthesized from soybean oil fatty acids and various amines including DETA and TETA. ui.ac.idaip.org The reaction between palmitic acid and TETA has been studied for scaled-up, solvent-free synthesis. ui.ac.id

Reactants (Fatty Acid + Polyamine)Synthesis MethodReaction TimeYieldReference
Tall Oil Fatty Acid (TOFA) + Diethylenetriamine (DETA)Conventional Heating (Solvent-Free)4 hours (3h amidation at 175°C, 1h cyclization at 225°C)85% nih.gov
Palm Fatty Acid + Diethylenetriamine (DETA)Conventional Thermal Condensation8-10 hours75-80% researchgate.netresearchgate.net
Palm Fatty Acid + Diethylenetriamine (DETA)Microwave Irradiation (Solvent-Free)5-10 minutes89-91% researchgate.netresearchgate.netresearchgate.net
Palmitic Acid + Triethylenetetramine (TETA)Solvent-Free (150°C)-93% (conversion) ui.ac.id
Oleic Acid + Tetraethylenepentamine (TEPA)Microwave Assisted Organic Synthesis (MAOS)9 minutes82.62% researchgate.net

Solvent-Free Synthesis Approaches and Their Efficacy

Solvent-free synthesis, also known as neat synthesis, has gained prominence as a more environmentally friendly and efficient method for preparing imidazolines. nih.gov These methods avoid the use of organic solvents like toluene (B28343) or xylene, which were traditionally used to facilitate water removal via azeotropic distillation. nih.gov

The efficacy of solvent-free methods is well-documented. For instance, a facile solvent-free synthesis between TOFA and DETA under atmospheric pressure and with a short reaction time has been reported to produce high yields. nih.govnih.gov This process typically involves heating the reactants to facilitate both the amidation and cyclization steps. One study detailed heating TOFA and DETA at 175°C for 3 hours for amidation, followed by an increase to 225°C under reduced pressure for 1 hour to complete the cyclization, achieving an 85% yield. nih.gov

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in solvent-free approaches. researchgate.net This technique drastically reduces reaction times from several hours, typical for conventional heating, to mere minutes. researchgate.netresearchgate.net For the reaction of palm fatty acid with DETA, microwave irradiation can achieve yields of 89-91% in 5-10 minutes, a substantial improvement over the 75-80% yields obtained after 8-10 hours with conventional methods. researchgate.netresearchgate.netresearchgate.net Similarly, the reaction of palmitic acid with TETA has been successfully scaled up using a solvent-free approach at 150°C, resulting in a 93% conversion. ui.ac.id

Synthesis ApproachReactantsReaction ConditionsReaction TimeYieldReference
Solvent-Free (Conventional Heating)TOFA + DETAAmidation: 175°C; Cyclization: 225°C (reduced pressure)4 hours85% nih.gov
Solvent-Free (Microwave)Palm Fatty Acid + DETA850 W5-10 minutes89-91% researchgate.net
Solvent-Free (Conventional Heating)Palmitic Acid + TETA150°C, 1000 rpm-93% (conversion) ui.ac.id

Catalytic Systems for Enhanced Imidazoline Yields

To improve reaction rates and yields, various catalytic systems have been explored. While many syntheses proceed thermally, the introduction of a catalyst can offer milder reaction conditions and greater efficiency.

Elemental sulfur has been identified as an effective catalyst for the synthesis of imidazolines, particularly when starting from nitriles and polyamines. researchgate.net This method provides an alternative to the high-temperature condensation of carboxylic acids. The use of sulfur allows for the reaction to proceed under milder conditions (e.g., 150°C) compared to traditional thermal methods that can require temperatures upwards of 200°C. researchgate.net While the primary literature focuses on nitrile-based synthesis, the principle of sulfur facilitating the formation of the C-N bond in the imidazoline ring is a key finding. researchgate.net The mechanism is proposed to involve the activation of the substrate by sulfur, facilitating the nucleophilic attack by the amine and subsequent cyclization. organic-chemistry.org

Carbon Disulfide and Hydrogen Sulfide (B99878) Catalysis

The synthesis of the precursor alkylamido imidazoline can be achieved through the condensation of fatty acids or their nitrile derivatives with polyamines. While this reaction can be performed thermally, catalytic pathways offer milder conditions and improved efficiency. Among these, carbon disulfide (CS₂) and hydrogen sulfide (H₂S) have been identified as effective catalysts, particularly in the synthesis of imidazolines from alkanenitriles and diethylenetriamine (DETA). researchgate.net

The use of these sulfur-based catalysts facilitates the cyclization reaction under less extreme temperatures compared to traditional thermal methods, which often require prolonged heating at temperatures as high as 200°C. researchgate.net This catalytic approach not only conserves energy but can also lead to products with higher purity and better yields by minimizing side reactions that are prevalent at elevated temperatures. researchgate.net

Cysteine and Other Mild Catalytic Pathways

In the pursuit of greener and milder synthetic routes, amino acids like cysteine have emerged as viable catalysts for imidazoline synthesis. researchgate.net Cysteine, a sulfur-containing amino acid, provides a mild catalytic pathway for the reaction between alkanenitriles and DETA. researchgate.net This method aligns with the principles of green chemistry by utilizing a biocompatible and less hazardous catalyst. Other modern catalytic systems, including those based on iron, have also been explored to promote multicomponent reactions for imidazoline synthesis, highlighting a continuous drive towards innovative and efficient chemical processes. rsc.orgx-mol.com

Quaternization Reactions for Ethosulfate Moiety Incorporation

The transformation of the alkylamido imidazoline into its corresponding ethosulfate salt is achieved through a quaternization reaction. This crucial step introduces a permanent positive charge on the imidazoline ring, forming an imidazolinium cation and significantly altering the molecule's physicochemical properties. nih.gov The counter-ion is the ethyl sulfate (B86663) (ethosulfate) group, derived from the quaternizing agent.

Mechanism of Ethosulfate Formation

The formation of the ethosulfate moiety on the imidazoline ring typically proceeds via the Menshutkin reaction. nih.gov This reaction involves the nucleophilic attack of one of the tertiary nitrogen atoms of the imidazoline ring on the electrophilic ethyl group of a quaternizing agent, such as diethyl sulfate. nih.govgoogle.com

The process requires the imidazoline to be in a reactive, liquified state, which can be achieved by melting the compound or dissolving it in a suitable solvent. google.com For the incorporation of the ethosulfate group, diethyl sulfate is a preferred quaternizing agent. google.com The reaction involves the direct alkylation of the imidazoline nitrogen, leading to the formation of the stable imidazolinium cation with the accompanying ethyl sulfate anion. It is crucial to carry out this reaction under anhydrous conditions to prevent hydrolysis of the imidazoline ester reactant. google.com

Optimization of Quaternization Conditions

Optimizing the conditions for the quaternization reaction is critical for maximizing product yield and purity. Key factors that influence the reaction's efficiency include temperature, reaction time, and the molar ratio of reactants. researchgate.net

A primary strategy for optimization involves conducting the reaction in the absence of lower alcohol solvents (e.g., C₁-C₄ alcohols). google.com This is because such solvents can participate in transesterification reactions with imidazoline ester compounds, leading to unwanted byproducts and reduced purity. google.com Performing the quaternization in an anhydrous melt of the imidazoline ester is a preferred method to avoid both transesterification and hydrolysis. google.com

Furthermore, careful control over the reaction endpoint is necessary. This can be achieved by monitoring key reaction parameters, such as the imidazoline ring content and the amine value of the reaction mixture, to determine the point of maximum conversion. google.com A gradient increase in temperature during the initial acylation and cyclization steps to form the imidazoline precursor can also help in reducing the formation of side products like diamides. google.com

Derivatization Strategies for Structural Modification

The basic structure of alkylamido imidazoline can be further modified to tailor its properties for specific applications. Derivatization strategies often focus on altering the hydrophilic-lipophilic balance (HLB) of the molecule.

Ethoxylated Alkyl Imidazoline Derivatives

One of the most common derivatization strategies is ethoxylation, which involves the addition of ethylene (B1197577) oxide units to the molecule. google.com This process is typically applied to N-substituted imidazolines, such as those derived from 2,2-aminoethylamino ethanol (B145695) (AEEA). google.comgoogle.com

The process begins with the formation of the imidazoline from a fatty acid and an N-substituted ethylene diamine, like AEEA. google.com The resulting imidazoline, which contains a hydroxyl group, is then subjected to ethoxylation. This is generally carried out by heating the imidazoline with a basic or amine catalyst to temperatures between 100°C and 150°C, followed by the introduction of ethylene oxide. google.com The addition of ethylene oxide chains (—(CH₂CH₂O)n H) increases the water solubility of the compound. The number of ethylene oxide units can be controlled to achieve the desired degree of water miscibility for a particular application. google.com This modification is particularly useful in creating surfactants with enhanced performance in aqueous systems.

Gemini-Type Imidazoline Quaternary Ammonium (B1175870) Salts

Gemini or dimeric-type imidazoline quaternary ammonium salts are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. This unique structure often imparts superior performance properties compared to their monomeric counterparts.

A notable example is the synthesis of an environmentally friendly, Gemini-shaped imidazoline quaternary ammonium salt corrosion inhibitor, designated as G211. nih.gov This compound was synthesized using a by-product fatty acid from the dimer acid industry as a cost-effective and sustainable feedstock. nih.govdntb.gov.ua The synthesis is a multi-step process, beginning with the reaction of the monomer acid (MA) with hydroxyethyl (B10761427) ethylenediamine (B42938), catalyzed by boric acid. This is followed by a reaction with a diepoxide (2GE) to form the final Gemini structure. nih.gov

The general synthetic route for Gemini imidazoline surfactants often involves the reaction of a fatty acid with a polyamine, such as diethylenetriamine (DETA), to form the imidazoline ring, followed by quaternization with a linking agent. nih.gov For instance, a series of imidazoline quaternary ammonium cationic Gemini surfactants (GIS) have been synthesized from various saturated fatty acids (lauric, myristic, palmitic, and stearic acid), DETA, and 1,3-dibromopropane (B121459) as the modifier. nih.gov

Table 1: Synthesis Parameters for Gemini-Type Imidazoline Quaternary Ammonium Salts

PrecursorsCatalystReaction ConditionsProduct DesignationReference
Monomer Acid (from dimer acid industry), Hydroxyethyl ethylenediamine, 2GEBoric AcidStep 1: 160°C for 6 h, then 230°C for 6 h. Step 2 (with 2GE): 85°C for 3 h in methanol.G211 nih.gov
Lauric, Myristic, Palmitic, or Stearic Acid; Diethylenetriamine (DETA); 1,3-dibromopropaneZinc PowderNot specified in detail, but involves the formation of imidazoline followed by quaternization.LG, MG, PG, SG nih.gov

Phosphate (B84403) Quaternary Ammonium Salt Analogues

The incorporation of a phosphate group into the quaternary ammonium salt structure of imidazolines creates analogues with distinct properties. The synthesis of these compounds can be approached through different routes.

One method involves a one-step reaction where an alkyl-substituted imidazoline is reacted directly with a phosphate ester. For example, an imidazoline-type phosphate electrolyte salt can be prepared by reacting the precursors for 10-50 hours under a nitrogen atmosphere at a temperature of 100-250°C and a pressure of 0.05-0.7 MPa. This direct approach avoids the intermediate step of forming a quaternary ammonium salt with other anions.

Another strategy is the quaternization of a pre-formed imidazoline with a phosphorus-containing agent. A water-soluble imidazoline quaternary ammonium salt corrosion inhibitor can be synthesized by reacting an oil-soluble imidazoline with a quaternizing agent like dimethylphosphite (B8804443) in an alcohol solvent at around 50°C. acs.org Research has also shown that imidazoline phosphate quaternary ammonium salts can be unstable, hydrolyzing to form long-chain fatty acid amides, which themselves can be effective corrosion inhibitors. researchgate.net

Table 2: Synthesis of Imidazoline Phosphate Quaternary Ammonium Salt Analogues

Imidazoline PrecursorQuaternizing/Reacting AgentSolventReaction ConditionsKey FeatureReference
Alkyl-substituted imidazolinePhosphate esterNot specified100-250°C, 0.05-0.7 MPa, 10-50 hoursOne-step synthesis of phosphate salt.
Oil-soluble imidazolineDimethylphosphiteEthanol50°C, stirring reaction for 1hSynthesis of a water-soluble phosphate-containing quaternary ammonium salt. acs.org
Oleic acid and diethylenetriamine derived imidazolineDiethyl sulfate, Benzyl chloride, or Acetic acidNot specifiedNot specified in detailComparison of different quaternizing agents. researchgate.net

Incorporation of Hydroxyethyl and Dimer Fatty Acid Moieties

The introduction of hydroxyethyl groups and the use of dimer fatty acids as precursors are important modifications in the synthesis of alkylamido imidazolines, imparting specific functionalities to the final product.

The synthesis of 1-hydroxyethyl-2-undecyl-2-imidazoline is a well-documented process involving the reaction of lauric acid with aminoethylethanolamine (AEEA). google.com The reaction proceeds in two stages: the formation of an amide at 140°-160°C, followed by cyclization to the imidazoline at temperatures above 180°C. google.com Similarly, 1-hydroxyethyl-2-alkyl-2-imidazoline (HEAI) can be synthesized from tall oil fatty acid.

Dimer fatty acids, which are dicarboxylic acids produced by the dimerization of unsaturated fatty acids, can be used to create imidazoline-based compounds with a dimeric structure. The reaction of a dimer fatty acid with a dialkylene triamine, such as diethylenetriamine (DETA), yields imidazoline dimer-type compounds. google.com A typical procedure involves heating the dimer fatty acid and DETA to 170°C to form the amide, followed by an increase in temperature to 230°C under vacuum to facilitate the formation of the imidazoline ring. google.com

Table 3: Synthesis Involving Hydroxyethyl and Dimer Fatty Acid Moieties

Fatty Acid PrecursorAmine PrecursorKey Moiety IncorporatedReaction ConditionsProduct TypeReference
Lauric AcidAminoethylethanolamine (AEEA)HydroxyethylAmide formation at 140°-160°C, followed by cyclization above 180°C.1-hydroxyethyl-2-undecyl-2-imidazoline google.com
Dimer Fatty AcidDiethylenetriamine (DETA)Dimer AcidAmide formation at 170°C for 2 hours, followed by imidazoline formation at 230°C under vacuum.Imidazoline dimer-type compound google.com
12-Hydroxystearic acidTriethylenetetramine (TETA)HydroxystearylCondensation at varying temperatures, with significant formation of the bis-imidazoline at 280°C.1-amido-hydroxystearate-diethylenediamine-2-hydroxystearyl-imidazoline and ethylene-bis-2-hydroxystearyl-imidazoline researchgate.netresearchgate.net

Control of Reaction Parameters for Product Purity and Selectivity

The purity and distribution of products in the synthesis of alkylamido imidazoline ethosulfate are highly sensitive to the reaction parameters. Precise control over temperature and the stoichiometric ratio of reactants is crucial for minimizing side reactions and maximizing the yield of the desired compound.

Temperature Regimes and Their Influence on Product Distribution

Temperature is a critical factor that governs the rate of reaction and the formation of different products. In the synthesis of imidazolines, a stepwise increase in temperature is often employed to control the reaction pathway. For instance, in the synthesis of an imidazoline compound from fatty acid and hydroxyethyl ethylenediamine, the initial reaction to form the alkyl amide is carried out by heating from 80-150°C to 190-220°C in a gradient manner. google.com This is followed by dehydration and cyclization at a temperature of 130°C to 220°C. google.com This controlled heating helps to minimize the formation of bi-amide by-products. google.com

In another example, the synthesis of an imidazoline corrosion inhibitor involved reacting oleic acid and diethylenetriamine at 120°C for 2 hours, then gradually increasing the temperature to 180°C over 2 hours, holding at 190°C for 2.5 hours, and finally heating to 270°C for another 2 hours. Studies have also shown that the thermal stability of the final product is an important consideration, with thermal degradation of some imidazoline derivatives occurring in distinct endothermic and exothermic domains. lew.ro The inhibition efficiency of some imidazoline-based corrosion inhibitors has been observed to be optimal within a specific temperature range, decreasing as the temperature rises further. researchgate.net

Table 4: Influence of Temperature on Imidazoline Synthesis

ReactantsTemperature ProfileObservationReference
Fatty Acid, Hydroxyethyl ethylenediamineGradient heating from 80-150°C to 190-220°C for acylation, followed by cyclization at 130-220°C.Controlled temperature gradient minimizes the formation of bi-amide side products. google.com
Oleic Acid, Diethylenetriamine120°C for 2h, then ramp to 180°C over 2h, hold at 190°C for 2.5h, then ramp to 270°C and hold for 2h.A multi-stage temperature profile is used to drive the reaction to completion.
Imidazoline Corrosion InhibitorTested from 30°C to 90°C.Inhibition rate was high in the 30°C-80°C range, peaking at 50°C, and then decreased as the temperature rose to 90°C. researchgate.net
12-Hydroxystearic acid, TriethylenetetramineReaction at 280°C.A significant amount of ethylene-bis-2-hydroxystearyl-imidazoline is formed at this high temperature. researchgate.net

Stoichiometric Control of Reactants

The molar ratio of the reactants is another key parameter that influences the yield and purity of the final product. In the synthesis of imidazoline dimer-type compounds from a dimeric fatty acid and diethylenetriamine, a molar ratio of dimeric fatty acid to dialkylene triamine ranging from 1:2 to 1:4 is recommended to produce a more effective corrosion inhibitor. google.com Using a molar excess of the polyamine was found to result in a surprisingly more effective and water-soluble product. google.com

Similarly, for the synthesis of high-purity 1-hydroxyethyl-2-undecyl-2-imidazoline, reacting lauric acid with at least a 5% molar excess of aminoethylethanolamine is specified. google.com A study on the microwave-assisted synthesis of imidazolines from palm fatty acid and diethylenetriamine demonstrated a significant increase in product yield when the molar ratio of DETA was increased. The yield rose from 46.6% at a 2:0.5 fatty acid to amine ratio to 91.7% at a 2:1 ratio. researchgate.net

Conversely, a patent for the synthesis of an imidazoline compound suggests a preferred molar ratio of fatty acid to hydroxyethyl ethylenediamine of 1:1 to 1.5. google.com This indicates that the optimal stoichiometric ratio can vary depending on the specific reactants and desired product characteristics.

Table 5: Effect of Stoichiometric Ratios on Imidazoline Synthesis

Fatty Acid ComponentAmine ComponentMolar Ratio (Fatty Acid:Amine)ObservationReference
Dimeric Fatty AcidDiethylenetriamine (DETA)1:2 to 1:4A molar excess of amine leads to a more effective and water-soluble imidazoline dimer corrosion inhibitor. google.com
Lauric AcidAminoethylethanolamine (AEEA)At least 1:1.05A molar excess of amine is used to achieve high purity. google.com
Palm Fatty AcidDiethylenetriamine (DETA)2:0.5 to 2:1Increasing the amine ratio significantly increased the product yield from 46.6% to 91.7%. researchgate.net
Fatty AcidHydroxyethyl ethylenediamine1:1 to 1:5A preferred range for the synthesis of a specific imidazoline compound. google.com

Chemical Transformations and Reaction Mechanisms of Alkylamido Imidazoline Ethosulfate

Hydrolytic Degradation Pathways

The imidazoline (B1206853) ring is subject to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the heterocyclic ring and the formation of amido-amine species. At elevated temperatures, this degradation can be significant whiterose.ac.uk.

Acid-Catalyzed Hydrolysis of the Imidazoline Ring

The hydrolysis of the imidazoline ring is recognized as an acid-catalyzed process whiterose.ac.ukresearchgate.net. This reaction involves the cleavage of the C=N bond within the imidazoline ring structure researchgate.net. However, the role of pH is complex, with some studies noting that the hydrolysis is catalyzed by bases and inhibited by acids, particularly at pH levels below 6, where protonation of the nitrogen atom at position 3 may stabilize the ring whiterose.ac.ukresearchgate.net. The rate of hydrolysis is also strongly influenced by the substituents on the ring; for instance, introducing a branched alkyl substituent at position 2 of the ring can substantially increase the compound's hydrolytic stability researchgate.net.

The general mechanism for the hydrolysis of imidazolines is understood to be a two-step reaction that can occur in both acidic and basic media whiterose.ac.ukresearchgate.net. The process ultimately leads to the opening of the imidazoline ring.

Formation of Amido-Amine Hydrolysis Products

The primary products resulting from the hydrolysis of alkylamido imidazolines are the corresponding amido-amines whiterose.ac.ukresearchgate.net. The hydrolysis reaction essentially reverses the cyclization step of the imidazoline synthesis, breaking the C=N bond to form a more stable amide structure researchgate.net. For example, the hydrolysis of an imidazoline derived from diethylenetriamine (B155796) (DETA) and a fatty acid yields the corresponding N-acylated DETA, which is an amido-amine researchgate.net. This conversion is a key degradation pathway, especially at elevated temperatures, where the imidazoline may revert to its amido-amine precursor whiterose.ac.uk.

Reaction Kinetics of Hydrolysis Processes

The kinetics of imidazoline hydrolysis have been shown to follow a pseudo-first-order reaction mechanism whiterose.ac.ukresearchgate.netresearchgate.net. The rate of this degradation is dependent on factors such as temperature and pH. For an imidazoline based on the reaction of diethylenetriamine (DETA) and tall oil fatty acid (TOFA), the activation energy for the acid-catalyzed hydrolysis was determined to be 72.0 ± 2.9 kJ mol⁻¹ whiterose.ac.ukresearchgate.net.

The rate of hydrolysis is significantly affected by the molecular structure. As shown in the table below, imidazolines with branched alkyl substituents exhibit a much slower hydrolysis rate compared to their linear isomers.

Table 1: Comparison of Hydrolysis Times for Imidazoline Isomers at 90°C and pH 12.4 researchgate.net
Imidazoline StructureTime for Complete Hydrolysis
Linear Alkyl Substituent12-15 minutes
Branched Alkyl Substituent (Isomer)5-6 hours

Protonation Dynamics and Equilibrium

Protonation Sites on the Imidazoline Ring and Pendant Groups

Alkylamido imidazolines possess multiple sites susceptible to protonation. The primary protonation sites are the nitrogen atom at position 3 within the imidazoline ring (part of the N=C-N amidine group) and the nitrogen atom of the amino group in the pendant side chain (e.g., an aminoethyl group) whiterose.ac.ukresearchgate.net. This protonation gives the molecule cationic surfactant properties, allowing it to adsorb strongly onto negatively charged surfaces whiterose.ac.ukresearchgate.net. The ethosulfate anion is a counter-ion to a permanently quaternized nitrogen, but other nitrogen atoms in the structure can still undergo protonation.

Influence of pH on Protonation Profile

The degree of protonation is directly influenced by the pH of the solution. In strongly acidic environments (e.g., pH ~4.1), the imidazoline molecule is fully protonated, which enhances its solubility and dispersibility whiterose.ac.ukresearchgate.net. As the pH increases, the degree of protonation decreases. For instance, at a pH of 7.56, the imidazoline ring may remain fully protonated, while the primary nitrogen atom on the pendant aminoethyl group is only partially protonated whiterose.ac.uk. The distribution of protonated forms of the molecule as a function of pH is a critical factor in its behavior and efficacy in various applications researchgate.net.

The table below summarizes the protonation state at different pH values for a typical alkyl aminoethyl imidazoline.

Table 2: Protonation State of an Alkyl Aminoethyl Imidazoline at Various pH Levels whiterose.ac.ukresearchgate.net
pH ValueProtonation State
~4.1Fully protonated
7.56Imidazoline ring fully protonated; pendant primary amine partially protonated

Impact of Protonation on Molecular Charge Distribution

Alkylamido imidazoline ethosulfate is a quaternary ammonium (B1175870) compound, meaning the imidazoline ring has been alkylated (in this case, with an ethyl group from diethyl sulfate (B86663), forming the ethosulfate salt) to carry a permanent positive charge. However, the precursor, an alkylamido imidazoline, possesses a pH-dependent charge characteristic due to the presence of nitrogen atoms in the imidazoline ring that can undergo protonation.

The protonation of the imidazoline ring is a critical factor influencing the molecular charge distribution and, consequently, the compound's behavior in solution. This process typically occurs in acidic environments. The nitrogen atom in the imidazoline ring that is not double-bonded can accept a proton (H+), leading to the formation of a positively charged imidazolinium cation. This transformation renders the alkylamido imidazoline molecule amphiphilic, behaving as a cationic surfactant. whiterose.ac.uk

In acidic conditions, such as at a pH of around 4.1, the imidazoline ring can become fully protonated. whiterose.ac.ukresearchgate.net This protonation has a twofold effect on the molecule's properties:

Increased Solubility/Dispersibility : The introduction of a positive charge on the imidazoline head group enhances its interaction with polar solvents like water, thereby increasing the solubility and dispersibility of the molecule. whiterose.ac.ukresearchgate.net

Enhanced Adsorption : The resulting positively charged head group is strongly attracted to negatively charged surfaces, which enhances the molecular adsorption onto these substrates. whiterose.ac.ukresearchgate.net

The degree of protonation is directly dependent on the pH of the solution. As the pH increases (becomes more alkaline), the equilibrium shifts, and the imidazoline ring will deprotonate, losing its positive charge and becoming more non-polar. The permanent positive charge on the quaternized ethosulfate derivative, however, is not pH-dependent.

Table 1: Impact of pH on the Protonation State of a Precursor Alkylamido Imidazoline

pH ConditionProtonation StatePredominant Molecular ChargeKey Characteristics
Acidic (e.g., pH < 5)Fully ProtonatedPositive (Cationic)High water solubility/dispersibility, strong adsorption to negative surfaces. whiterose.ac.uk
Neutral (e.g., pH ≈ 7)Partially Protonated/UnprotonatedMixed/NeutralIntermediate solubility.
Alkaline (e.g., pH > 9)UnprotonatedNeutralLower water solubility, more oil-soluble.

Intramolecular and Intermolecular Interactions

Self-Assembly into Micellar Solutions and Critical Micelle Concentration (CMC)

As a cationic surfactant, this compound exhibits the ability to self-assemble into organized structures known as micelles when dissolved in an aqueous solution above a certain concentration. whiterose.ac.uk This concentration is known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist primarily as individual monomers. As the concentration increases to the CMC, the monomers begin to aggregate spontaneously. whiterose.ac.uk

The formation of micelles is an entropically driven process aimed at minimizing the unfavorable interaction between the hydrophobic alkyl chains and water molecules. In these aggregates, the hydrophobic tails are sequestered in the core of the micelle, away from the water, while the hydrophilic, positively charged imidazoline head groups form the outer surface (the corona), interacting with the surrounding aqueous environment. For one imidazoline-based inhibitor, a characteristic micelle size of 18 ± 9 nm was observed at its CMC of 10 ± 1 ppm in specific brine conditions. researchgate.net

The CMC is a crucial parameter that is influenced by several factors, including the molecular structure of the surfactant, the temperature of the solution, and the presence of electrolytes (salinity). whiterose.ac.ukresearchgate.net

Alkyl Chain Length : Increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC, as the greater hydrophobicity enhances the tendency for the molecules to aggregate. nih.govnih.gov

Temperature : The effect of temperature on the CMC can be complex. For some imidazolium (B1220033) ionic liquids, the CMC increases with rising temperature. researchgate.netscilit.com

Salinity : The presence of electrolytes in the solution can significantly lower the CMC. The salt ions can shield the electrostatic repulsion between the charged head groups, making it easier for micelles to form. whiterose.ac.ukresearchgate.net

Table 2: Critical Micelle Concentration (CMC) of Imidazoline/Imidazolium Surfactants Under Various Conditions

Surfactant TypeAlkyl Chain LengthTemperature (°C)Salinity (% wt. NaCl)CMC (ppm)Reference
Imidazoline-based inhibitorNot specifiedNot specified3%10 ± 1 researchgate.net
Imidazoline C1212301%~25 researchgate.net
Imidazoline C1414301%~10 researchgate.net
Imidazoline C1616301%~5 researchgate.net
Imidazoline C1212501%~30 researchgate.net
Imidazoline C1212701%~40 researchgate.net
Imidazoline C12123010%~15 researchgate.net

Role of Hydrophobic and Hydrophilic Moieties in Solution Behavior

The characteristic solution behavior of this compound is dictated by its amphiphilic nature, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part within the same molecule. mdpi.com

The Hydrophobic Moiety : This part of the molecule is the long alkyl chain derived from a fatty acid. This "tail" is non-polar and is not soluble in water. In an aqueous environment, these hydrophobic tails tend to avoid contact with water molecules. This hydrophobic effect is the primary driving force for the molecule's surface activity and its self-assembly into micelles. mdpi.com

The Hydrophilic Moiety : This component is the imidazoline ring, which has been quaternized with an ethyl group to form the ethosulfate salt. This "head group" is polar and carries a permanent positive charge, making it readily soluble in water. whiterose.ac.uk It interacts favorably with water molecules through electrostatic and hydrogen bonding interactions.

The dual nature of these moieties governs the orientation of the molecules at interfaces (e.g., air-water or oil-water) and their aggregation in bulk solution. At an interface, the molecules align themselves with the hydrophilic head in the water and the hydrophobic tail extending into the air or oil phase. In the bulk solution above the CMC, this same principle leads to the formation of micelles, where the hydrophobic tails are shielded from water in the core, and the hydrophilic heads form a stabilizing outer layer in contact with the water. whiterose.ac.ukmdpi.com This molecular architecture is fundamental to its functions as a surfactant, such as in emulsification, wetting, and surface modification.

Interfacial Phenomena and Adsorption Studies

Adsorption Mechanisms on Metallic Substrates

The efficacy of alkylamido imidazoline (B1206853) ethosulfate in surface protection is fundamentally linked to its ability to adsorb onto a metal surface, creating a barrier between the metal and its environment. This adsorption can occur through two primary pathways: physisorption and chemisorption. The dominant mechanism is often inferred from the standard free energy of adsorption (ΔG°ads).

Adsorption TypeStandard Free Energy of Adsorption (ΔG°ads)Interaction Type
PhysisorptionValues less negative than -20 kJ/molElectrostatic
ChemisorptionValues more negative than -40 kJ/molCovalent/Coordinative Bonding
This table summarizes the general criteria used to differentiate between physisorption and chemisorption based on the standard free energy of adsorption.

Physical Adsorption Mechanisms (Physisorption)

Physisorption is characterized by weaker, long-range interactions between the inhibitor molecule and the metal surface, without the formation of a chemical bond.

In aqueous solutions, a metallic substrate's surface can acquire an electrical charge. Alkylamido imidazoline ethosulfate, being a cationic species due to the quaternized nitrogen in the imidazoline ring, is naturally drawn to negatively charged surfaces. This electrostatic attraction is a primary driver for physisorption. mdpi.com The positively charged imidazoline headgroup interacts with the excess negative charge on the metal surface, initiating the adsorption process. This interaction is reversible, and an equilibrium exists between the adsorbed and dissolved inhibitor molecules. nih.gov

Chemical Adsorption Mechanisms (Chemisorption)

Chemisorption involves stronger, short-range forces, including the sharing of electrons and the formation of coordinate covalent bonds between the inhibitor molecule and the metal.

The this compound molecule possesses multiple sites for chemical adsorption. The imidazoline ring contains two nitrogen atoms and delocalized π-electrons, all of which can participate in bond formation with the metal. mdpi.com One key mechanism is the donation of lone pair electrons from the nitrogen atoms to the vacant d-orbitals of the metal atoms on the surface, forming a coordinate covalent bond. mdpi.comnih.gov This process is a form of electron transfer that creates a strong, stable link between the inhibitor and the substrate. mdpi.com This chemical bonding is significantly stronger than electrostatic attraction and is less easily reversed. nih.gov

Formation of Protective Adsorption Films

The culmination of physisorption and chemisorption is the formation of a thin, molecular film on the metal surface. mdpi.comresearchgate.net This film acts as a physical barrier, isolating the metal from direct contact with corrosive agents. Initially, electrostatic forces may draw the molecules to the surface, after which stronger chemisorption interactions can anchor them more permanently, leading to a more robust and stable protective layer. nih.gov The inhibitor molecules effectively occupy active sites on the metal surface that would otherwise participate in corrosion reactions. nih.gov

Role of Imidazoline Headgroup in Surface Binding

The efficacy of this compound as a surface-active agent is intrinsically linked to the chemical characteristics of its imidazoline headgroup. This functional group plays a pivotal role in the molecule's ability to bind to various surfaces, a phenomenon critical in applications such as corrosion inhibition. The adsorption process is multifaceted, involving a combination of physisorption and chemisorption mechanisms.

The imidazoline ring contains nitrogen atoms with lone pairs of electrons, which are crucial for the adsorption process. youzhuchem.comnih.gov These nitrogen atoms can donate their lone pair electrons to the vacant d-orbitals of metal atoms, such as iron in steel, forming coordinate covalent bonds. nih.gov This interaction is a form of chemisorption and leads to the formation of a strongly adsorbed protective layer on the metal surface.

Furthermore, the structure of this compound includes a quaternized nitrogen atom in the imidazoline ring, which imparts a permanent positive charge to the headgroup. This positive charge leads to strong electrostatic interactions with negatively charged surfaces. researchgate.net For instance, in aqueous solutions, metal surfaces often carry a net charge depending on the pH and the potential of zero charge of the metal. If the metal surface is negatively charged, the cationic imidazoline headgroup will be strongly attracted to it, enhancing adsorption. pku.edu.cn

Protonation of the non-quaternized nitrogen atom in the imidazoline ring can also occur, particularly in acidic environments. whiterose.ac.uk This protonation gives the headgroup an additional positive charge, further promoting its adsorption on negatively charged surfaces through electrostatic attraction. whiterose.ac.uk The presence of the amido group in the alkyl chain can also contribute to the adsorption process through hydrogen bonding.

Factors Influencing Adsorption Efficiency

The efficiency of this compound in adsorbing onto a surface is not solely dependent on its molecular structure but is also significantly influenced by several external factors. These include the concentration of the inhibitor, environmental conditions such as temperature and pH, and the nature of the substrate surface itself.

Inhibitor Concentration Effects

The concentration of this compound in a solution is a critical factor determining its adsorption efficiency. Generally, as the concentration of the inhibitor increases, the surface coverage also increases, leading to a higher efficiency in applications like corrosion inhibition. intercorr.com.brresearchgate.net This trend continues until the concentration reaches a point where the surface becomes saturated with inhibitor molecules.

At very low concentrations, the inhibitor molecules may adsorb as single entities. As the concentration increases, they begin to form aggregates on the surface, known as hemimicelles, and eventually a complete monolayer. acs.org Beyond a certain concentration, known as the critical micelle concentration (CMC), the inhibitor molecules in the bulk solution start to form micelles. whiterose.ac.uk The formation of a protective film is often most effective at or above the CMC. whiterose.ac.uk

The relationship between inhibitor concentration and its performance can be illustrated by the following data on the corrosion inhibition of steel by a quaternary imidazoline inhibitor.

Table 1: Effect of Quaternary Imidazoline Inhibitor Concentration on Corrosion Rate

Inhibitor Concentration (mg/L) Corrosion Rate (mm/year) Inhibition Efficiency (%)
0 1.50 0
250 0.60 60
500 0.45 70
1000 0.32 79
1500 0.31 79.3

Data derived from studies on quaternary imidazoline inhibitors under high temperature and pressure conditions. intercorr.com.br

This data clearly shows that the corrosion rate decreases and the inhibition efficiency increases with higher inhibitor concentrations, plateauing at around 1000 mg/L, indicating the formation of a stable, protective film.

Environmental Parameters (Temperature, pH, Anion Presence)

Environmental conditions play a significant role in the adsorption behavior of this compound.

Temperature: Temperature has a complex effect on the adsorption process. An increase in temperature can increase the rate of diffusion and the kinetic energy of the inhibitor molecules, which may lead to stronger and more rapid adsorption in some cases. However, for physisorption, which is an exothermic process, an increase in temperature generally leads to a decrease in adsorption as it favors desorption. researchgate.net For chemisorption, an initial increase in temperature can enhance adsorption, but excessively high temperatures can lead to the degradation of the inhibitor or the adsorbed film. intercorr.com.brresearchgate.net The performance of some quaternary ammonium-type inhibitors has been shown to be extremely sensitive to temperature, with a significant increase in the required concentration to achieve efficiency as the temperature rises. researchgate.net

pH: The pH of the environment can significantly influence the adsorption of this compound. The surface charge of the substrate is often pH-dependent. researchgate.net For instance, the surface of steel can become more negatively charged with increasing pH, which would favor the adsorption of the cationic imidazoline headgroup. Conversely, in acidic conditions, the surface may be positively charged, which could hinder adsorption. However, the protonation of the imidazoline ring in acidic pH can increase the inhibitor's solubility and its positive charge, potentially enhancing its interaction with the surface. whiterose.ac.uk Studies on similar cationic surfactants have shown that surfactant adsorption can decrease with an increase in pH under certain conditions. researchgate.net

Surface Characteristics of Substrates

The nature of the substrate surface plays a crucial role in the adsorption of this compound. The chemical composition, crystal structure, and the presence of pre-existing layers on the substrate can all influence the adsorption process.

The adsorption of cationic surfactants like this compound is highly dependent on the surface charge of the substrate. pku.edu.cn On a negatively charged surface, adsorption is strongly favored due to electrostatic attraction. researchgate.net

The presence of corrosion products or other surface films can have a significant impact. For instance, a pre-existing layer of iron carbonate (FeCO3) on a steel surface can limit the transport and adsorption of the imidazoline inhibitor onto the steel substrate, thereby reducing its effectiveness. whiterose.ac.uk Similarly, the presence of cementite (Fe3C) on a steel surface has been found to be incompatible with some imidazoline-based inhibitors, leading to poor inhibition. whiterose.ac.uk Conversely, in some cases, a thin oxide layer might provide a suitable surface for the inhibitor to adsorb onto. The roughness of the surface can also play a role, with studies suggesting that increased roughness can sometimes reduce inhibitor adsorption. researchgate.net

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to determine various electronic and structural properties that govern their chemical reactivity and interaction mechanisms. researchgate.net

Prediction of Molecular Geometry and Electronic Structure

The calculations also yield the electronic structure, detailing the distribution of electron density across the molecule. This allows for the determination of key quantum chemical parameters that describe the molecule's inherent reactivity and stability. nbuv.gov.ua

Table 1: Representative Quantum Chemical Parameters Calculated for Imidazoline Derivatives using DFT. This table illustrates the typical quantum chemical descriptors obtained from DFT calculations for imidazoline-based compounds, which are crucial for assessing their reactivity.

ParameterDescriptionTypical Value Range
E_HOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. rsc.org-5 to -7 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. rsc.org-1 to 1 eV
ΔE (Energy Gap) The difference between E_LUMO and E_HOMO; a larger gap indicates higher stability and lower reactivity. nbuv.gov.uanih.gov4 to 6 eV
μ (Dipole Moment) A measure of the overall polarity of the molecule.2 to 5 Debye
η (Global Hardness) Resistance of a molecule to change its electron configuration. nbuv.gov.ua2 to 3 eV
σ (Global Softness) The reciprocal of global hardness; indicates how easily a molecule undergoes electronic changes. nbuv.gov.ua0.3 to 0.5 eV⁻¹

Identification of Active Sites for Surface Adsorption

DFT is instrumental in identifying the specific atoms or regions of the this compound molecule that are most likely to interact with a metal surface. This is achieved by analyzing local reactivity descriptors, such as Fukui functions or Mulliken population analysis. researchgate.net These analyses consistently reveal that the primary active sites for surface adsorption are the nitrogen atoms within the imidazoline ring. researchgate.netresearchgate.net These nitrogen atoms possess lone pairs of electrons, making them nucleophilic and prone to donating electron density to vacant d-orbitals of metal atoms, forming coordinate bonds. researchgate.net Additionally, the π-electrons in the imidazoline ring and heteroatoms in the substituent groups can also contribute to the adsorption process. researchgate.net

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a key concept applied within DFT results to explain chemical reactivity. rsc.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to an appropriate acceptor, such as the vacant orbitals of a metal atom. nbuv.gov.ua

LUMO: The energy of the LUMO (E_LUMO) relates to the ability to accept electrons. A lower E_LUMO value suggests a greater propensity for the molecule to accept electrons, for instance, from a metal surface in a process known as back-donation. rsc.org

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, facilitating stronger adsorption on a surface. nih.gov

By analyzing these FMO parameters, researchers can predict the efficiency of this compound in surface interactions. The molecule's ability to both donate and accept electrons allows for the formation of a stable, chemically adsorbed layer. nbuv.gov.ua

Molecular Dynamics (MD) Simulations

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like adsorption and film formation in a simulated environment that mimics real-world conditions. researchgate.net

Modeling of Inhibitor Adsorption and Film Formation

MD simulations are extensively used to model the interaction between multiple this compound molecules and a metal surface, typically an iron (Fe) crystal plane like Fe(110) or Fe(001), in the presence of a solvent. researchgate.netdntb.gov.ua These simulations show that the imidazoline head group, containing the electron-rich nitrogen atoms, preferentially adsorbs onto the metal surface. researchgate.net

Once anchored, the long, hydrophobic alkylamido tails orient themselves away from the metal surface and toward the bulk solution. This arrangement leads to the formation of a compact, self-assembled molecular film. This film acts as a protective barrier, displacing water and corrosive species from the surface. researchgate.net MD simulations can also be used to calculate the binding or adsorption energy between the inhibitor molecule and the metal surface, which provides a quantitative measure of the stability and strength of the adsorbed film. researchgate.net For example, simulations of similar oleic imidazoline molecules on an Fe(110) surface have yielded high adsorption energies, such as -1583.7 kcal·mol⁻¹, indicating a strong and spontaneous adsorption process. researchgate.net

Table 2: Representative Adsorption Energies from Molecular Dynamics Simulations. This table provides examples of adsorption energies for imidazoline-type inhibitors on iron surfaces, as calculated by MD simulations. A more negative value signifies a stronger, more stable adsorption.

Inhibitor Molecule SystemSurfaceCalculated Adsorption Energy (kcal/mol)
Oleic Imidazoline (OIM)Fe(110)-1583.7 researchgate.net
Generic Imidazoline DerivativeFe(001)-150 to -250
Protonated Imidazoline DerivativeFe(001)-200 to -350

The In-Silico Behavior of this compound: A Review of Computational and Thermodynamic Models

Recent advancements in computational chemistry and theoretical modeling have opened new avenues for understanding the complex molecular interactions of surfactants at interfaces. This article focuses on the computational and theoretical investigations of this compound, a cationic surfactant with a wide range of industrial applications. By examining molecular simulations and thermodynamic adsorption models, we can gain deeper insights into its behavior at a molecular level.

Applications in Advanced Materials and Industrial Systems

Corrosion Inhibition in Industrial Environments

The primary application of alkylamido imidazoline (B1206853) ethosulfate and its parent compounds is the protection of metallic assets in demanding industrial settings. These compounds function by adsorbing onto the metal surface, creating a barrier that isolates the metal from corrosive agents. unpchemicals.comnih.gov The imidazoline ring, with its nitrogen atoms, provides strong adsorption sites, while the long alkyl chain creates a hydrophobic layer that repels water. nih.govresearchgate.net

The oil and gas industry extensively utilizes imidazoline-based inhibitors to combat the severe corrosion caused by contaminants in production fluids. unpchemicals.com These inhibitors are valued for their effectiveness, low toxicity, and environmental friendliness compared to other options. nih.govyouzhuchem.com Quaternized versions, such as alkylamido imidazoline ethosulfate, are often employed to enhance adsorption and performance in high-salinity environments. youzhuchem.com

The presence of carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) in crude oil and natural gas creates highly corrosive acidic environments, often referred to as sweet and sour corrosion, respectively. researchgate.net this compound and related imidazoline compounds are effective in mitigating this type of corrosion on carbon steel. nih.govunpchemicals.com The protonated imidazoline molecule adsorbs onto the negatively charged steel surface in the acidic brine, forming a protective film. whiterose.ac.uk This film acts as a barrier to the corrosive species.

Research has demonstrated the effectiveness of imidazoline derivatives in CO₂ and H₂S-containing brines. For instance, studies have shown that these inhibitors can achieve high levels of protection. The performance of these inhibitors is often evaluated by measuring the reduction in corrosion rate.

Table 1: Performance of Imidazoline-Based Inhibitors in CO₂/H₂S Environments

Inhibitor Type Corrosive Environment Steel Type Temperature Inhibition Efficiency (%) Source
Fatty Acid Imidazoline CO₂-saturated Carbon Steel Not Specified 91.6 (BOL) nih.gov
Fatty Acid Imidazoline CO₂-saturated Carbon Steel Not Specified 89.9 (TOL) nih.gov
Imidazoline-based CO₂-saturated 3 wt.% NaCl X65 Carbon Steel 80°C ~92-95% whiterose.ac.ukwhiterose.ac.uk

This compound and similar inhibitors are applied in downhole environments and transport pipelines to ensure asset integrity. unpchemicals.com They can be deployed through continuous injection or batch treatments. youzhuchem.com The pendant alkyl amine substituent on the imidazoline ring acts as an anchor, helping the molecule to adsorb and remain on the steel surfaces of pipelines and equipment. nih.gov This forms a persistent hydrophobic film that protects against corrosion. nih.gov

The use of these inhibitors is crucial in preventing failures in production tubing, casings, and pipelines, which are constantly exposed to corrosive multiphase fluids. intercorr.com.br

Oil and gas production, particularly in deep wells, often involves high temperatures and pressures, which accelerate corrosion rates. intercorr.com.br While standard imidazoline inhibitors can show reduced effectiveness at very high temperatures, quaternized derivatives like this compound are designed for enhanced stability and performance under such conditions. whiterose.ac.ukintercorr.com.br

Studies on quaternary imidazolines in simulated deep-well environments (250°C and 4.1 MPa) have shown that they can effectively inhibit corrosion on carbon steel, although higher concentrations may be required to maintain a protective film as temperatures increase. intercorr.com.br Research comparing a tall oil-based aminoethyl imidazoline and its amido-amine precursor at 149°C (300°F) showed inhibition efficiencies of 85-90% at a concentration of 1000 ppm. whiterose.ac.uk

Table 2: Performance of Imidazoline Inhibitors at High Temperatures

Inhibitor Temperature Pressure Inhibition Efficiency (%) Concentration Source
Quaternary Imidazoline 250°C 4.1 MPa (600 psig) Efficient >1000 mg/L intercorr.com.br
Tall Oil-based Imidazoline 149°C (300°F) 3000 psig 85-90% 1000 ppm whiterose.ac.uk

In wet gas pipelines, corrosion can occur at both the bottom of the line (BOL), where water condenses and flows, and the top of the line (TOL), where corrosive vapors condense. TOL corrosion is particularly challenging to mitigate. Imidazoline-based inhibitors with sufficient volatility can be used to protect against both TOL and BOL corrosion. nih.gov

A synthesized fatty acid imidazoline-based inhibitor, for example, demonstrated high inhibition efficiency for both BOL (91.6%) and TOL (89.9%) corrosion in a CO₂-saturated environment. nih.gov This dual protection is attributed to the ability of the inhibitor to be carried into the vapor phase and subsequently condense on the upper surfaces of the pipeline. nih.gov

Metal Processing and Treatment

Beyond the oil and gas sector, imidazoline derivatives find applications in various metal processing and treatment industries. unpchemicals.comaip.org Their ability to form protective films on metal surfaces is beneficial in preventing flash rusting during cleaning and in various metalworking fluid formulations. colonialchem.com They are also used as components in corrosion-inhibiting primers for protecting metal structures. unpchemicals.com

In industrial cleaning applications, imidazoline-based compounds contribute to detergency while providing ferrous metal protection. colonialchem.com Their compatibility with other additives allows for their inclusion in complex formulations for a range of industrial uses. unpchemicals.com

Acid Cleaning and Metal Pickling Formulations

In industrial settings, the removal of oxides, scale, and other surface contaminants from metals is a critical step known as pickling, often accomplished using acidic solutions. henkel-adhesives.com While effective for cleaning, these acidic environments can also lead to aggressive corrosion of the base metal. This compound and related imidazoline compounds are incorporated into these formulations as corrosion inhibitors. henkel-adhesives.comgoogle.com They function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid on the underlying metal without hindering the removal of unwanted surface layers. henkel-adhesives.com This controlled pickling process ensures the integrity of the metal substrate, reduces acid consumption, and minimizes the evolution of hydrogen gas. henkel-adhesives.com

Protection of Specific Alloys

The efficacy of this compound and its parent compounds as corrosion inhibitors has been demonstrated on a variety of specific alloys critical to industrial infrastructure.

Carbon Steel (X65 and Q235): In the oil and gas industry, carbon steels like X65 and Q235 are extensively used for pipelines and equipment. whiterose.ac.ukwhiterose.ac.ukresearchgate.netresearchgate.net These materials are often exposed to corrosive environments containing carbon dioxide (CO2) and hydrogen sulfide (H2S). whiterose.ac.ukresearchgate.net Imidazoline-based inhibitors have shown significant success in protecting these steels. For instance, studies on X65 carbon steel in CO2-saturated brine have shown that imidazoline derivatives can achieve high levels of corrosion inhibition. whiterose.ac.ukwhiterose.ac.uk The inhibitor molecules adsorb onto the steel surface, a process that can be influenced by the presence of pre-existing corrosion products. whiterose.ac.uk Research on Q235 steel in acidic and H2S/CO2 environments has also confirmed the excellent corrosion inhibition performance of novel imidazoline compounds, with efficiencies exceeding 90%. researchgate.netresearchgate.netmdpi.com The protective mechanism involves the formation of a stable adsorption layer that blocks corrosive species from reaching the metal surface. mdpi.com

Bronze: Atmospheric corrosion, exacerbated by acid rain, poses a significant threat to bronze artifacts and structures. Fatty imidazolines have been investigated as green corrosion inhibitors for bronze. mdpi.com These compounds adsorb onto the bronze surface, forming a hydrophobic protective film. mdpi.com This film stabilizes the natural patina of the bronze and hinders the corrosive attack of acidic pollutants, with studies showing inhibition efficiencies of up to 90%. mdpi.com The adsorption mechanism is believed to involve the interaction of the imidazoline's polar head group and the unsaturation in its alkyl chains with the metal surface. mdpi.com

Role as Film-Forming Organic Corrosion Inhibitors

The primary mechanism by which this compound and related compounds protect metals is through the formation of a persistent, protective film on the metal surface. google.comcentriumenergy.com This film acts as a physical barrier, isolating the metal from the corrosive environment. The formation and stability of this film are influenced by several factors, including the molecular structure of the inhibitor, the nature of the corrosive medium, and the characteristics of the metal surface. centriumenergy.comresearchgate.net

The imidazoline molecule possesses several features that contribute to its strong film-forming capabilities. The imidazoline ring, with its nitrogen heteroatoms, provides sites for adsorption onto the metal surface. mdpi.comresearchgate.net The long alkyl chain, being hydrophobic, orients away from the metal surface, creating a non-polar layer that repels water and other corrosive agents. mdpi.com In acidic environments, the imidazoline ring can become protonated, enhancing its electrostatic attraction to the negatively charged metal surface. whiterose.ac.ukresearchgate.net This adsorption can be further strengthened by the formation of coordinate covalent bonds between the nitrogen atoms and the metal's d-orbitals, a process known as chemisorption. researchgate.net

The effectiveness of these film-forming inhibitors is often evaluated through electrochemical techniques and surface analysis. Research has shown that the presence of an imidazoline-based inhibitor can significantly increase the polarization resistance of a metal, indicating a reduction in the corrosion rate. whiterose.ac.uk The formation of a protective film is also supported by a decrease in the double-layer capacitance, as the organic molecules displace water from the metal surface. researchgate.net

Below is a table summarizing research findings on the corrosion inhibition efficiency of imidazoline derivatives on various alloys.

AlloyCorrosive EnvironmentInhibitor TypeInhibition Efficiency (%)Reference
X65 Carbon SteelCO2-saturated 3 wt.% NaCl brine at 80°CTOFA/DETA based imidazoline>90 whiterose.ac.ukwhiterose.ac.uk
Q235 SteelH2S and CO2 coexistence1-(2-amido-thioureaethyl)-2-pentadecyl-imidazoline92.74 researchgate.net
Q235 SteelAcid EnvironmentImidazole (B134444) derivative>90 mdpi.com
SAE-62 BronzeSimulated acid rain (pH 4.16)Fatty imidazoline90 mdpi.com

Performance as Industrial Process Additives

Beyond corrosion inhibition, the surfactant properties of this compound and its derivatives make them valuable additives in various industrial processes.

Antioxidant and Anti-gum Formation Agents in Hydrocarbon Products

Hydrocarbon products such as fuels and lubricating oils are susceptible to oxidation during storage and use, leading to the formation of gums and other undesirable deposits. Alkyl imidazolines and their ethoxylated derivatives have been shown to function as effective antioxidants, retarding the oxidation process. sid.ir Ethoxylated alkyl imidazolines, in particular, have demonstrated superior performance compared to some conventional antioxidants. sid.ir They work by preventing the formation of peroxides, which are key intermediates in the oxidation of hydrocarbons. sid.ir Research has indicated that certain ethoxylated alkyl imidazolines can be significantly more effective than standard additives like zinc dialkyldithiophosphate (ZDDP) in inhibiting oxidation. sid.ir

Emulsifiers and Demulsifiers in Oil/Water Systems

The ability to interact with both oil and water phases makes imidazoline derivatives versatile agents in managing oil/water emulsions.

Emulsifiers: In some applications, such as in the formulation of oil-based drilling fluids, stable emulsions are desired. Zwiterionic 2-alkyl imidazolines, derived from the reaction of 2-alkyl imidazolines with a dicarboxylic acid, have been developed as effective emulsifying agents for water-in-oil systems. google.com

Demulsifiers: Conversely, in crude oil production, water is often emulsified within the oil, and these emulsions must be broken to produce clean oil. Demulsifiers are chemical agents that facilitate this separation. researchgate.netlanzochem.com While the primary focus of many imidazoline derivatives is corrosion inhibition, their surfactant properties can influence emulsion characteristics. The selection of a suitable demulsifier is critical for efficient oil-water separation, and formulations often involve blends of different surfactants to achieve the desired performance. researchgate.net The goal of a demulsifier is to displace the naturally occurring emulsifiers at the oil-water interface, leading to the coalescence of water droplets and subsequent separation of the phases. lanzochem.comgoogle.com

Wetting Agents in Aqueous and Non-Aqueous Systems

Wetting agents are substances that reduce the surface tension of a liquid, allowing it to spread more easily over a solid surface. Imidazoline derivatives, due to their surfactant nature, can function as effective wetting agents in both aqueous and non-aqueous systems. apchem.comgoogle.comgoogle.com

In aqueous systems, they can be formulated with acids to form water-soluble salts that are used as wetting agents in various applications. apchem.com The effectiveness of imidazoline-based corrosion inhibitors is often enhanced by their ability to wet the metal surface, ensuring uniform coverage by the protective film. google.com In non-aqueous systems, such as oil-based formulations, they can help to wet solid particles, which is important in applications like dispersing agents in lubricants. sid.ir The combination of a hydrophilic head and a lipophilic tail allows these molecules to orient at interfaces, reducing interfacial tension and promoting wetting.

The table below provides an overview of the performance of this compound and its derivatives as industrial process additives.

ApplicationFunctionKey Performance AspectReference
Hydrocarbon ProductsAntioxidant, Anti-gum formationMore effective than some conventional antioxidants in retarding oxidation and peroxide formation. sid.ir
Oil/Water SystemsEmulsifierForms stable water-in-oil emulsions for applications like drilling fluids. google.com
Oil/Water SystemsDemulsifierCan influence emulsion stability and are a component of demulsifier packages for crude oil treatment. researchgate.netlanzochem.com
Aqueous and Non-Aqueous SystemsWetting AgentReduces surface tension, promoting the spreading of liquids and uniform surface coverage. apchem.comgoogle.com

Dispersing and Flocculating Agents

This compound demonstrates valuable dual functionality as both a dispersing and flocculating agent in various industrial processes. Its efficacy in these opposing roles stems from its distinct molecular structure, which features a cationic imidazoline ring. This positively charged portion of the molecule allows it to adsorb onto negatively charged particles suspended in a liquid medium, thereby neutralizing their surface charge and mitigating inter-particle repulsion.

When utilized as a dispersing agent, such as in the formulation of paints, coatings, and certain types of drilling fluids, the compound facilitates the stabilization of particulate suspensions. The alkyl chain of the molecule provides a steric hindrance effect, which creates a physical barrier that prevents particles from aggregating. This ensures a uniform and stable distribution of particles throughout the liquid phase.

Conversely, in applications like water treatment and mineral processing, this compound functions as a flocculant. By neutralizing the surface charges of colloidal particles, it encourages them to agglomerate into larger clusters known as flocs. These larger and heavier flocs can then be more readily separated from the liquid by processes such as sedimentation, filtration, or centrifugation. The performance of this compound as a flocculant can be influenced by several factors, including the pH and temperature of the system, as well as the specific characteristics of the suspended solids.

Components in Industrial Detergent Formulations for Hard Surface Cleaning

In the formulation of industrial and institutional (I&I) detergents for hard surface cleaning, this compound is a significant component. colonialchem.com Its effectiveness in these cleaning applications is largely attributed to its properties as a cationic surfactant. colonialchem.com

This compound is particularly adept at removing greasy and oily soils from a wide array of hard surfaces, including metals, ceramics, and plastics. The positively charged headgroup of the molecule exhibits a strong affinity for negatively charged surfaces, a common characteristic of many solid materials. This attraction facilitates the lifting and emulsification of soils, which is a critical function in heavy-duty industrial cleaning scenarios.

Furthermore, this compound possesses inherent antistatic properties. This is advantageous as it helps to prevent the redeposition of soil particles back onto the cleaned surface, leading to a more lasting clean and potentially reducing the frequency of cleaning required. The compound is also compatible with other types of surfactants, such as nonionic and amphoteric surfactants, which allows for the creation of sophisticated, high-performance detergent blends.

Table 1: Performance Characteristics in Hard Surface Cleaning

Property Benefit in Hard Surface Cleaning
Cationic Surfactancy Effective in the removal of oily and greasy soils.
Surface Adsorption Strong attraction to negatively charged surfaces aids in lifting dirt.
Antistatic Properties Helps to prevent the re-soiling of cleaned surfaces.

Lubricity Enhancement in Hydrocarbon Media

This compound also functions as an effective lubricity-enhancing additive in hydrocarbon-based systems like fuels and industrial lubricants. google.com Its amphiphilic nature, characterized by a polar headgroup and a nonpolar alkyl tail, is key to this application. chalmers.se

The polar imidazoline headgroup of the molecule adsorbs onto metal surfaces, forming a persistent, thin film. chalmers.se This film acts as a protective barrier that prevents direct metal-to-metal contact, which in turn reduces both friction and wear between moving components. chalmers.se The long alkyl chain orients away from the metal surface, creating a low-shear layer that further contributes to the reduction of friction. chalmers.se

This lubricity-enhancing capability is especially valuable in low-sulfur diesel fuels. The refining processes used to remove sulfur can also strip away naturally occurring lubricating compounds, potentially leading to premature wear of fuel injection systems. The addition of small concentrations of this compound can restore the necessary lubricity to protect these critical engine parts. Its effectiveness is often measured by a significant decrease in the wear scar diameter in standardized tests, such as the High-Frequency Reciprocating Rig (HFRR) test.

Table 2: Research Findings on Lubricity Enhancement

Hydrocarbon Medium Observation Implication
Low-Sulfur Diesel The formation of a protective film on metallic surfaces. A reduction in friction and wear within fuel injection systems.

Table 3: List of Compounds

Compound Name

Environmental Dynamics and Degradation Pathways of Alkylamido Imidazoline Ethosulfate

Biodegradation Processes

Biodegradation is a primary mechanism for the removal of organic compounds like alkylamido imidazoline (B1206853) ethosulfate from the environment. This process involves the breakdown of the molecule by microorganisms into simpler substances.

The biodegradation of surfactants is a critical factor in their environmental risk assessment. core.ac.uknih.gov In general, the rate and extent of biodegradation are influenced by the chemical structure of the surfactant and the environmental conditions. core.ac.uk For cationic surfactants, which include alkylamido imidazoline ethosulfate, biodegradation is a significant route of dissipation in both soil and aquatic environments. taylorfrancis.com

In aquatic systems, the biodegradation of cationic surfactants has been studied extensively. Research indicates that in acclimated activated sludge systems, the removal efficiency of cationic surfactants can exceed 90%, primarily through biodegradation. taylorfrancis.com The process typically begins with the degradation of the main carbon chain, which reduces or eliminates the surface-active properties of the molecule, a stage known as primary biodegradation. ijcs.ro This is followed by ultimate biodegradation, where the molecule is completely broken down into carbon dioxide, water, and mineral salts. ijcs.ro However, the presence of a benzene (B151609) ring or other complex structures can sometimes lead to the formation of more persistent metabolites. nih.govresearchgate.net

In soil environments, surfactants adsorbed to sewage sludge may be introduced during land application. core.ac.uknih.gov In aerobic soil conditions, these surfactants can undergo further degradation, significantly reducing their potential risk to soil biota. core.ac.uknih.gov The rate of biodegradation in soil is influenced by factors such as oxygen availability, the presence of other organic contaminants, and the formation of insoluble salts. core.ac.uk It has been noted that while there is substantial data on anionic surfactants, there is a comparative lack of data on the degradation of cationic surfactants and their fate in the environment. nih.gov

The structure of this compound, with its alkyl chain, suggests that the initial steps of biodegradation would likely involve the enzymatic attack of this chain. The imidazoline ring itself is a heterocyclic compound, and its degradation pathway is less well-documented in environmental contexts compared to more common surfactant structures.

General Biodegradability of Cationic Surfactants

Surfactant Type Biodegradability Potential Influencing Factors
Alkyl Trimethyl Ammonium (B1175870) Chloride Readily biodegradable Acclimated microbial populations
Alkyl Benzyl Dimethyl Ammonium Chloride Readily biodegradable Oxygen availability, temperature
Dialkyl Dimethyl Ammonium Chloride Less readily biodegradable Complexing with other substances

This table provides a general overview of the biodegradability of different types of cationic surfactants based on available research. Specific rates for this compound may vary.

Hydrolysis in Environmental Compartments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the imidazoline ring is susceptible to hydrolysis, particularly under certain pH conditions.

Research on imidazoline-based corrosion inhibitors, which share the core imidazoline structure, reveals that hydrolysis can be a significant degradation pathway. whiterose.ac.ukresearchgate.net The hydrolysis of the imidazoline ring is often acid-catalyzed and can occur in a stepwise manner. whiterose.ac.uk At elevated temperatures, significant hydrolysis of the imidazoline ring to the corresponding amido-amine can be expected. whiterose.ac.uk

A study on the hydrolysis of an imidazoline-based corrosion inhibitor demonstrated that the process follows a pseudo-first-order reaction mechanism with a notable activation energy of 72.0±2.9 kJ mol-1. whiterose.ac.uk The stability of the imidazoline headgroup is a critical factor, and its hydrolysis can be influenced by temperature and pH. whiterose.ac.uk Computational studies on the hydrolysis of imidazole-2-ylidenes, a related class of compounds, show that the presence of water molecules plays a crucial role in the reaction, leading to ring-opened products. acs.orgnih.gov It has also been noted that introducing a branched substituent into the imidazoline ring can increase its hydrolytic stability. researchgate.net Conversely, imidazolinium-based salts are reported to be relatively unaffected by pH changes, which could be an advantage in certain applications. researchgate.net

The hydrolysis of this compound in environmental compartments would likely lead to the formation of an alkylamido-amine and other degradation products. The rate of this process would be dependent on the pH and temperature of the surrounding water or soil.

Factors Influencing Imidazoline Hydrolysis

Factor Influence on Hydrolysis Rate Reference
Low pH (Acidic) Increases rate (acid-catalyzed) whiterose.ac.uk
High Temperature Increases rate whiterose.ac.uk

This interactive table summarizes key factors affecting the hydrolysis of the imidazoline ring based on available literature.

Sorption and Leaching Characteristics in Soil Matrices

Sorption, the process by which a chemical binds to soil particles, is a key determinant of its mobility and bioavailability in the environment. For cationic surfactants like this compound, sorption to soil and sediment is a dominant process due to the electrostatic attraction between the positively charged headgroup and negatively charged surfaces of clay minerals and organic matter. taylorfrancis.comepa.gov

The sorption capacity for a cationic surfactant is often proportional to the cation exchange capacity (CEC) of the soil. researchgate.net This strong sorption significantly reduces the concentration of cationic surfactants in the water phase and limits their potential for leaching through the soil profile into groundwater. epa.govacs.org Studies have shown that cationic surfactants can modify the surface of aquifer materials, increasing their capacity to sorb hydrophobic organic compounds. epa.gov

The interaction of cationic surfactants with soil is complex and can be influenced by various soil properties, including organic matter content and the type of clay minerals present. researchgate.net The hydrophobic alkyl chain of the surfactant also contributes to sorption through hydrophobic bonding, particularly in soils with higher organic carbon content. acs.org While strong sorption can reduce the immediate bioavailability and toxicity of these compounds, it can also lead to their accumulation in sediments and sludge-amended soils. ijcs.ro

The leaching potential of this compound is expected to be low due to its cationic nature and consequent strong adsorption to soil particles. However, the ultimate fate of the sorbed compound will depend on its persistence and the rate of its biodegradation in the soil matrix.

Soil Properties Affecting Cationic Surfactant Sorption

Soil Property Effect on Sorption Primary Mechanism
Cation Exchange Capacity (CEC) High CEC increases sorption Electrostatic attraction
Clay Content High clay content increases sorption Negatively charged surfaces
Organic Matter Content High organic matter increases sorption Hydrophobic interactions

This table outlines the primary soil characteristics that influence the sorption of cationic surfactants.

Persistence and Dissipation in Various Environmental Media

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being removed by degradation or transport processes. The dissipation of this compound from the water column is expected to be relatively rapid due to the combined effects of biodegradation and strong sorption to suspended solids and sediments. taylorfrancis.comnih.gov

Once in the sediment, the persistence of the compound will be determined by the anaerobic and aerobic biodegradation rates in that specific environment. While aerobic biodegradation of many surfactants is well-documented, degradation under anaerobic conditions, which are common in sediments, is often slower. core.ac.uk

Design Considerations for Environmentally Benign Formulations ("Green Chemistry" Principles)

The principles of "Green Chemistry" advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to this compound formulations involves considering the entire life cycle of the product, from synthesis to final disposal and environmental fate.

One key principle is designing for degradation, which aims to create products that break down into innocuous substances after their intended use. whiterose.ac.uk For surfactants, this often involves designing molecules that are more susceptible to biodegradation. For example, incorporating ester linkages can create "cleavable surfactants" that break down into less toxic, more water-soluble components. whamine.com A patent for an environmentally acceptable corrosion inhibitor describes using N-ethoxy, 2-substituted imidazolines where the chain length of the fatty acid is reduced to minimize toxicity, and the addition of wetting agents enhances performance. google.com The goal is to achieve a biochemical oxygen demand (BOD-28) of at least 60% within 28 days. google.com

Another principle is the use of safer solvents and reaction conditions. The synthesis of an imidazoline-based surfactant has been achieved with high purity without the use of solvents or catalysts, representing a greener synthetic route. researchgate.net Furthermore, the use of renewable feedstocks, such as vegetable oils, for synthesizing imidazoline derivatives is another avenue for creating more sustainable products. researchgate.net

Formulations of this compound can be designed to be more environmentally benign by:

Optimizing the alkyl chain length: Shorter or linear alkyl chains can enhance biodegradability.

Introducing cleavable linkages: Ester or ether bonds can be incorporated to facilitate degradation.

Using renewable feedstocks: Utilizing plant-based oils for the fatty acid component.

Improving synthesis efficiency: Developing one-pot, solvent-free synthetic methods.

Reducing toxicity: Modifying the structure to minimize adverse effects on aquatic organisms. A patent for cleaning compositions highlights the use of isostearyl ethylimidazolinium ethosulfate and oleyl ethylimidazolinium ethosulfate as biorenewable and environmentally friendly alternatives to nonyl phenol (B47542) ethoxylates. google.com

By integrating these green chemistry principles, it is possible to develop this compound formulations that maintain their desired performance characteristics while minimizing their environmental footprint.

Q & A

Q. How does this compound’s performance vary in biological vs. industrial contexts (e.g., corrosion inhibition vs. lipid modulation)?

  • Methodological Answer: In biological systems (e.g., oocyte maturation), assess cytotoxicity via MTT assays and compare with industrial efficacy using rotating cage experiments . Note that sulfate reduction bacteria (SRB) in industrial settings may degrade the compound, requiring microbiological assays to evaluate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.